molecular formula C12H19N3O3 B2463859 Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate CAS No. 1803582-78-6

Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate

Cat. No.: B2463859
CAS No.: 1803582-78-6
M. Wt: 253.302
InChI Key: IXLNDWHUHHMDEG-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19N3O3 and a molecular weight of 253.3 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyano group, an acetamido group, and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The cyano and acetamido groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

  • Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl 3-cyano-3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate

Comparison: Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate is unique due to the presence of the acetamido group, which enhances its reactivity and binding affinity compared to similar compounds. The cyano group also contributes to its distinct chemical properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-acetamido-3-cyanopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-9(16)14-12(7-13)5-6-15(8-12)10(17)18-11(2,3)4/h5-6,8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLNDWHUHHMDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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